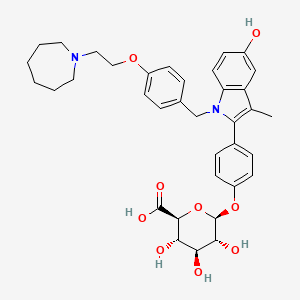

酒石酸去甲肾上腺素杂质 G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norepinephrine Tartrate Impurity G, also known as 2- (Dibenzylamino)-1- (3,4-dihydroxyphenyl)ethanone, is an impurity of Noradrenaline . Noradrenaline is a direct α-adrenergic receptor stimulator used as an injectable drug for the treatment of critically low blood pressure .

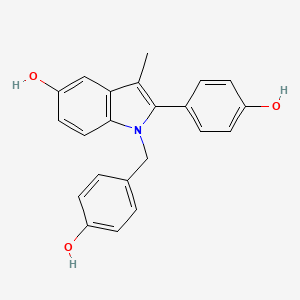

Molecular Structure Analysis

The molecular formula of Norepinephrine Tartrate Impurity G is C22H21NO3 . Its molecular weight is 347.42 .

Chemical Reactions Analysis

The chemical stability of norepinephrine solutions, from which Norepinephrine Tartrate Impurity G is an impurity, has been studied. A fast reversed-phase liquid chromatography method coupled with an ultra-violet detector was developed to assess the chemical stability of norepinephrine solutions .

科学研究应用

Medical Use as a Vasopressor

Norepinephrine is commonly used in medical settings as a first-line vasopressor to increase mean arterial pressure (MAP) and restore tissue perfusion in patients experiencing shock .

Neurotransmitter Synthesis Research

It serves as a precursor for the synthesis of select neurotransmitters, including dopamine and norepinephrine itself, which are vital for brain function and are a focus of neurological research .

Pharmacological Studies

Norepinephrine’s salt formulations, including tartrate, are critical in pharmacological studies to ensure patient safety, clinical practice, and guideline development .

作用机制

Target of Action

Norepinephrine Tartrate Impurity G, similar to Norepinephrine, primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone and regulating cardiac function .

Mode of Action

Norepinephrine Tartrate Impurity G interacts with its targets by functioning as a peripheral vasoconstrictor on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This dual action leads to increased blood pressure and improved cardiac output .

Biochemical Pathways

The action of Norepinephrine Tartrate Impurity G affects several biochemical pathways. It is a key player in the adrenergic signaling pathway, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and glucose metabolism .

Pharmacokinetics

The pharmacokinetics of Norepinephrine Tartrate Impurity G is likely to be similar to that of Norepinephrine. Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .

Result of Action

The action of Norepinephrine Tartrate Impurity G results in a variety of molecular and cellular effects. It increases arterial vascular resistance, leading to an increase in mean arterial pressure . It also increases cardiac output by optimizing cardiac preload and direct inotropism .

Action Environment

The action, efficacy, and stability of Norepinephrine Tartrate Impurity G can be influenced by various environmental factors. For instance, the pharmacodynamic response of Norepinephrine is highly variable, depending mainly on the severity of illness . In shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Furthermore, the stability of Norepinephrine has been confirmed in a wide range of concentrations when diluted in NaCl 0.9% .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Norepinephrine Tartrate Impurity G involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Norepinephrine", "Tartaric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "1. Dissolve Norepinephrine in methanol.", "2. Add a solution of tartaric acid in water to the Norepinephrine solution.", "3. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "4. Extract the solution with ethyl acetate.", "5. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain a solid residue.", "7. Dissolve the residue in hydrochloric acid.", "8. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "9. Extract the solution with ethyl acetate.", "10. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "11. Evaporate the solvent to obtain the final product, Norepinephrine Tartrate Impurity G." ] } | |

CAS 编号 |

13062-58-3 |

产品名称 |

Norepinephrine Tartrate Impurity G |

分子式 |

C22H21NO3 |

分子量 |

347.42 |

外观 |

Solid powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)